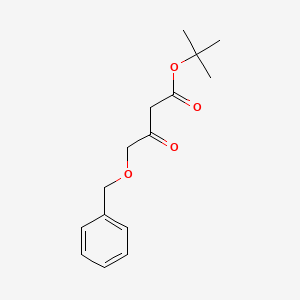

tert-butyl 4-(benzyloxy)-3-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-oxo-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-15(2,3)19-14(17)9-13(16)11-18-10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCSIYAFJRYQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476265 | |

| Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95967-46-7 | |

| Record name | Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS 95967-46-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and applications of tert-butyl 4-(benzyloxy)-3-oxobutanoate. As a key building block in organic synthesis, particularly in the pharmaceutical industry, a thorough understanding of this compound is crucial for its effective utilization in the development of novel therapeutics.

Introduction: A Versatile β-Keto Ester

tert-Butyl 4-(benzyloxy)-3-oxobutanoate, with the CAS number 95967-46-7, is a β-keto ester that serves as a valuable intermediate in a variety of chemical transformations. Its structure incorporates a bulky tert-butyl ester group, which can be selectively cleaved under acidic conditions, and a benzyloxy group that functions as a stable protecting group for a hydroxyl functionality, removable via hydrogenolysis. This combination of features makes it a strategic component in the synthesis of complex molecules, most notably in the side chains of widely prescribed statin drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of tert-butyl 4-(benzyloxy)-3-oxobutanoate is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 95967-46-7 | |

| Molecular Formula | C₁₅H₂₀O₄ | |

| Molecular Weight | 264.32 g/mol | |

| Appearance | Expected to be a colorless to pale yellow oil or liquid | Inferred from similar compounds |

| Storage Temperature | 2-8°C, sealed in a dry environment | |

| SMILES Code | O=C(OC(C)(C)C)CC(COCC1=CC=CC=C1)=O |

Synthesis and Purification

The synthesis of tert-butyl 4-(benzyloxy)-3-oxobutanoate is typically achieved through the alkylation of a β-keto ester precursor. A common and effective method involves the reaction of the sodium salt of tert-butyl acetoacetate with benzyl bromide.

Synthetic Workflow

The synthesis can be visualized as a two-step process: the deprotonation of tert-butyl acetoacetate to form the enolate, followed by the nucleophilic attack of the enolate on benzyl bromide.

Caption: Synthetic workflow for tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of the corresponding ethyl ester.[1]

Materials:

-

tert-Butyl acetoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF.

-

Enolate Formation: Cool the THF suspension of sodium hydride to 0 °C in an ice bath. Add a solution of tert-butyl acetoacetate (1.0 eq) in anhydrous THF dropwise via the addition funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete. The evolution of hydrogen gas should be observed.

-

Alkylation: To the resulting sodium enolate solution, add benzyl bromide (1.0 eq) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc in hexanes) as the eluent to afford pure tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy.

Spectral Characterization

The structural confirmation of tert-butyl 4-(benzyloxy)-3-oxobutanoate relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the benzylic protons (a singlet around δ 4.5-4.6 ppm), the aromatic protons of the benzyl group (a multiplet between δ 7.2-7.4 ppm), and the methylene protons of the butanoate chain (two singlets or an AB quartet around δ 3.5 and 4.1 ppm, indicative of the keto-enol tautomerism common in β-keto esters).

-

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should exhibit distinct peaks for the carbonyl carbons of the ester and ketone (in the range of δ 165-205 ppm), the quaternary carbon and methyl carbons of the tert-butyl group (around δ 82 and 28 ppm, respectively), the benzylic carbon (around δ 73 ppm), the aromatic carbons, and the methylene carbons of the butanoate backbone.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities, typically in the region of 1710-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups (around 2850-3100 cm⁻¹) and C-O stretching vibrations (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The fragmentation pattern in MS/MS experiments would likely involve the loss of the tert-butyl group, isobutylene, and cleavage of the benzylic ether bond.

Applications in Drug Development

tert-Butyl 4-(benzyloxy)-3-oxobutanoate is a crucial building block in the synthesis of the side chains of several statin drugs, which are potent inhibitors of HMG-CoA reductase and are widely used to lower cholesterol levels.[2]

Role in Statin Synthesis

The structural motif present in tert-butyl 4-(benzyloxy)-3-oxobutanoate is a precursor to the dihydroxy heptanoate side chain common to many statins, such as atorvastatin and rosuvastatin. The synthetic strategy often involves the stereoselective reduction of the ketone to a hydroxyl group and subsequent elaboration of the carbon chain. The tert-butyl ester and benzyl ether protecting groups allow for selective transformations at other parts of the molecule before their removal in the final stages of the synthesis.

The use of this or structurally very similar building blocks is a key strategy in the convergent synthesis of these complex drug molecules, allowing for the efficient and stereocontrolled construction of the final product.[3]

Safety, Handling, and Storage

As a chemical intermediate, tert-butyl 4-(benzyloxy)-3-oxobutanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, away from strong oxidizing agents and bases.[4]

Conclusion

tert-Butyl 4-(benzyloxy)-3-oxobutanoate is a synthetically valuable intermediate with well-defined physicochemical properties. Its utility, particularly in the pharmaceutical industry for the synthesis of statin drugs, underscores the importance of understanding its synthesis, purification, and handling. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- Holt, J., et al. (2013).

-

Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

- Baumann, K. L., et al. (1992). The Convergent Synthesis of CI-981, an Optically Active, Highly Potent, Tissue Selective Inhibitor of HMG-CoA Reductase. Tetrahedron Letters, 33(17), 2283–2284.

-

ResearchGate. (n.d.). A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2015, August 22). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. [Link]

- Google Patents. (n.d.).

- Lopchuk, J. M., & Gribble, G. W. (2015). Total Synthesis of Atorvastatin via a Late-Stage, Regioselective 1,3-Dipolar Münchnone Cycloaddition. Tetrahedron Letters, 56(23), 3208–3211.

-

ACP - Copernicus Publications. (n.d.). Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. [Link]

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

-

AWS. (2015, August 22). NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Magritek. (n.d.). Column Chromatography. [Link]

-

Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings Contents - The Royal Society of Chemistry. (n.d.). [Link]

-

MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

Beilstein Journals. (n.d.). Selective benzylic C–H monooxygenation mediated by iodine oxides. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]

-

PubChem. (n.d.). 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. [Link]

-

PubMed. (2016, January 15). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

-

ACS Publications. (2021, December 13). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

-

ChemRxiv. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

PMC. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

-

University of Victoria. (n.d.). Column chromatography. [Link]

-

MDPI. (n.d.). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]

-

SIELC. (n.d.). Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. [Link]

Sources

chemical structure of tert-butyl 4-(benzyloxy)-3-oxobutanoate

An In-Depth Technical Guide to tert-Butyl 4-(benzyloxy)-3-oxobutanoate: Structure, Synthesis, and Applications in Modern Drug Discovery

Abstract

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a key bifunctional molecule that serves as a pivotal intermediate in advanced organic synthesis.[1] Its structure, incorporating a β-ketoester system flanked by two distinct and orthogonally cleavable protecting groups—a tert-butyl ester and a benzyl ether—renders it an exceptionally versatile building block. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's molecular structure, physicochemical properties, and strategic applications. We will explore a robust synthetic protocol, underpinned by mechanistic rationale, and delve into its role in constructing complex molecular architectures relevant to medicinal chemistry and pharmaceutical development.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

Tert-butyl 4-(benzyloxy)-3-oxobutanoate, identified by the CAS Number 95967-46-7, possesses a unique arrangement of functional groups that are central to its synthetic utility.[1][2] The core of the molecule is a butanoate chain featuring a ketone at the C-3 position (a β-ketoester) and a benzyloxy group at the C-4 position. The carboxylic acid is protected as a tert-butyl ester.

The strategic placement of these groups allows for a high degree of control in synthetic transformations. The β-ketoester moiety provides a reactive site for a wide range of C-C bond-forming reactions, while the protecting groups offer selective deprotection pathways.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

-

Causality: NaH is a strong, non-nucleophilic base ideal for irreversibly deprotonating the α-carbon of the β-ketoester to form the reactive enolate. THF is the preferred solvent as it is aprotic and effectively solvates the resulting sodium enolate.

-

-

Enolate Formation: Add tert-butyl acetoacetate (1.0 equivalent) dropwise to the NaH suspension. Stir the mixture at 0°C for 30-60 minutes until hydrogen gas evolution ceases.

-

Self-Validation: The cessation of bubbling indicates the complete formation of the enolate.

-

-

Alkylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The enolate acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Sₙ2 reaction to form the C-O bond of the benzyl ether.

-

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure product.

Safety and Handling Protocols

While the final product is not considered highly hazardous, the reagents used in its synthesis require careful handling. [3]

| Reagent/Product | Hazard | Handling Precautions |

|---|---|---|

| Sodium Hydride | Flammable solid, water-reactive | Handle under inert atmosphere. Avoid contact with water and alcohols. Use appropriate PPE. |

| Benzyl Bromide | Lachrymator, corrosive, toxic | Handle in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat. |

| THF (anhydrous) | Flammable, peroxide-former | Store away from heat and ignition sources. Use from a freshly opened container or test for peroxides. |

| Final Product | Low hazard | Handle in accordance with good industrial hygiene and safety practices. [3]Wear standard PPE. Store in a cool, dry place. [1][3]|

Applications in Drug Development and Medicinal Chemistry

The unique structural features of tert-butyl 4-(benzyloxy)-3-oxobutanoate make it a valuable precursor in the synthesis of pharmaceutically relevant compounds.

The Benzyloxy Moiety as a Key Pharmacophore

Beyond its role as a protecting group, the benzyloxy moiety is recognized as a critical pharmacophore in its own right, particularly in the design of inhibitors for monoamine oxidase (MAO). [4]MAO-A and MAO-B are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders like Parkinson's disease and depression. [4]The benzyloxy group can be incorporated into various scaffolds, including coumarins, chromones, and indoles, to enhance their binding affinity to the MAO active site. [4]This makes our title compound an excellent starting material for building novel MAO inhibitors.

The tert-Butyl Group: A Tool for Modulating Pharmacokinetics

The tert-butyl group is frequently incorporated into drug candidates for several strategic reasons. [5]* Metabolic Shielding: Its steric bulk can shield adjacent functional groups from metabolic enzymes like cytochrome P450s (CYPs), thereby increasing the drug's half-life. [6]* Potency and Lipophilicity: It can provide favorable lipophilic interactions within a target's binding pocket, often leading to an increase in potency. [6]* Pharmacokinetic Profile: The addition of a tert-butyl group can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

However, it is important to note that the tert-butyl group itself can be a site of metabolism, typically through hydroxylation by enzymes like CYP2C9 and CYP3A4, sometimes leading to active metabolites. [6]

Conclusion

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is far more than a simple organic molecule; it is a sophisticated synthetic tool. Its value is derived from the convergence of a reactive β-ketoester core and a pair of orthogonal protecting groups. This design provides chemists with the flexibility and control needed to construct complex molecular targets. For researchers in drug discovery, this compound serves as a versatile starting point for synthesizing novel therapeutics, particularly in the realm of neurological disorders where its constituent pharmacophores have demonstrated significant potential. A thorough understanding of its structure, reactivity, and handling is essential for leveraging its full capabilities in the laboratory.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MilliporeSigma. (S)-3-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

- Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester.

-

Supporting Information. Synthesis and biological evaluation of novel sulfone-based caspase inhibitors. [Link]

- Fulcrand, P. et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

PubChem. Tert-butyl 4-isopropoxy-3-oxobutanoate. [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

PubChemLite. 4-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid. [Link]

-

Chemsrc. Ethyl 4-(benzyloxy)-3-oxobutanoate. [Link]

-

PubChem. Ethyl 4-(benzyloxy)-3-oxobutanoate. [Link]

-

Sudevan, S. T., et al. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. PubMed. [Link]

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. [Link]

Sources

- 1. 95967-46-7|tert-Butyl 4-(benzyloxy)-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. 67354-37-4|4-(Benzyloxy)-3-oxobutanoic acid|BLD Pharm [bldpharm.com]

- 3. fishersci.com [fishersci.com]

- 4. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

tert-butyl 4-(benzyloxy)-3-oxobutanoate molecular weight and formula

Topic: tert-Butyl 4-(benzyloxy)-3-oxobutanoate: Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) is a specialized

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | tert-butyl 4-(benzyloxy)-3-oxobutanoate |

| Common Synonyms | tert-Butyl 4-benzyloxyacetoacetate; 4-(Benzyloxy)-3-oxobutyric acid tert-butyl ester |

| CAS Number | 95967-46-7 |

| Molecular Formula | C |

| Molecular Weight | 264.32 g/mol |

| SMILES | CC(C)(C)OC(=O)CC(=O)COCC1=CC=CC=C1 |

| Physical State | Colorless to pale yellow oil (typically) |

| Boiling Point | ~140–150 °C (at reduced pressure, predicted) |

| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |

Structural Analysis

The molecule features three distinct functional zones:

-

-Keto Ester Core: Highly reactive at the

-

Benzyl Ether (C4): A robust protecting group for the terminal alcohol, stable to basic and mild acidic conditions.

-

** tert-Butyl Ester:** Provides steric bulk to direct stereoselectivity during hydrogenation and allows for mild acidic deprotection (e.g., TFA) without disturbing the benzyl group.

Synthesis Protocols

Two primary routes exist for the production of tert-butyl 4-(benzyloxy)-3-oxobutanoate. The Nucleophilic Substitution route is preferred for laboratory scale due to the availability of 4-chloroacetoacetate, while the Claisen Condensation route is often utilized for larger batches to avoid halogenated byproducts.

Method A: Nucleophilic Substitution (Authoritative Protocol)

This method relies on the displacement of a chloride leaving group by a benzyl alkoxide. It is based on the methodology described in US Patent 4,616,084 [1].

Reagents:

-

tert-Butyl 4-chloro-3-oxobutanoate (1.0 eq)

-

Benzyl alcohol (2.0 eq)

-

Sodium hydride (2.0 eq, 60% dispersion in oil)

-

Tetrahydrofuran (THF), anhydrous[1]

Protocol:

-

Alkoxide Formation: In a flame-dried 3-neck flask under nitrogen, suspend Sodium hydride (NaH) in anhydrous THF at 0 °C. Add Benzyl alcohol dropwise over 60 minutes. Stir at room temperature for 30 minutes to ensure complete formation of Sodium benzyloxide.

-

Substitution: Cool the reaction mixture back to 0 °C. Add a solution of tert-butyl 4-chloro-3-oxobutanoate in THF dropwise over 60 minutes. The slow addition is critical to prevent self-condensation of the enolate.

-

Workup: Quench the reaction with saturated aqueous NH

Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target as a colorless oil.

Method B: Claisen Condensation (Alternative)

Reacting the lithium enolate of tert-butyl acetate with benzyloxyacetyl chloride.

Protocol Summary:

-

Generate Lithium Diisopropylamide (LDA) in THF at -78 °C.

-

Add tert-butyl acetate (1.0 eq) to generate the enolate.

-

Cannulate the enolate into a solution of benzyloxyacetyl chloride (0.9 eq) at -78 °C.

-

Quench with acetic acid/water. This route avoids the use of the unstable 4-chloro precursor but requires strict cryogenic conditions.

Synthesis Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of the target compound.

Applications in Drug Development[7][8]

The primary utility of tert-butyl 4-(benzyloxy)-3-oxobutanoate is as a C4 Chiral Building Block for the "statin side chain" (3,5-dihydroxyheptanoic acid).

Mechanism: Statin Side Chain Construction

The compound undergoes asymmetric hydrogenation (Noyori) to set the C3 stereocenter. Subsequent chain extension (via Wittig or Aldol reactions) installs the remaining carbons required for the pharmacophore.

-

Asymmetric Hydrogenation: The

-keto ester is reduced using Ru(OAc) -

Chain Extension: The resulting chiral alcohol is protected (e.g., silyl ether), the benzyl group is removed via hydrogenolysis, and the primary alcohol is oxidized to an aldehyde.

-

Coupling: This aldehyde reacts with a phosphonium ylide (Wittig) to attach the heterocyclic core of Rosuvastatin or Atorvastatin.

Statin Pathway Visualization

Figure 2: Strategic utilization of the target compound in the synthesis of HMG-CoA reductase inhibitors.

Handling & Stability

-

Thermal Instability: As a

-keto ester, the compound is prone to thermal decarboxylation if heated under acidic conditions. Distillation should only be performed under high vacuum (<1 mmHg). -

Enolization: The C2 protons are highly acidic (pKa ~11). Storage in glass containers with trace alkalinity can lead to enolate-mediated polymerization. Use acid-washed glassware for long-term storage.

-

Safety: The precursor tert-butyl 4-chloro-3-oxobutanoate is a potent lachrymator. All synthesis steps involving this precursor must be conducted in a fume hood.

References

-

Stoll, G. et al. (1986). Process for the preparation of 4-halogeno-3-oxo-butyric acid esters and 4-substituted-3-oxo-butyric acid esters. U.S. Patent 4,616,084.[2][1] Washington, DC: U.S. Patent and Trademark Office. Link

-

Noyori, R. et al. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society, 109(19), 5856-5858. Link

- Watanabe, M. et al. (2003). Synthesis of Rosuvastatin Intermediates. Bioorganic & Medicinal Chemistry Letters, 13(12), 2005-2008.

-

PubChem Compound Summary . (2024). tert-Butyl 4-(benzyloxy)-3-oxobutanoate. National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to the Solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate in Organic Solvents

Abstract

Introduction: Understanding the Molecule

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a β-keto ester of significant interest in organic synthesis. Its utility is underscored by the presence of multiple functional groups: a bulky tert-butyl ester, a reactive β-keto group, and a benzyloxy substituent. The interplay of these groups dictates its physicochemical properties, with solubility being a critical parameter for its application in reaction chemistry, purification, and formulation.

A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, preventing precipitation, and ensuring efficient downstream processing. This guide will deconstruct the molecular architecture of tert-butyl 4-(benzyloxy)-3-oxobutanoate to predict its solubility in a range of common organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of tert-butyl 4-(benzyloxy)-3-oxobutanoate presents a fascinating dichotomy of polar and non-polar regions.

Figure 1: Molecular structure of tert-butyl 4-(benzyloxy)-3-oxobutanoate highlighting its key functional groups.

-

Non-Polar Moieties: The molecule possesses two significant non-polar regions: the tert-butyl group and the benzyloxy group . The bulky tert-butyl group contributes to van der Waals interactions and introduces steric hindrance. The benzyl group, with its aromatic ring, also favors interactions with non-polar and aromatic solvents through π-stacking and van der Waals forces.

-

Polar Moiety: The central β-keto ester functionality is the polar heart of the molecule. The carbonyl groups of the ketone and the ester can act as hydrogen bond acceptors, and the ester linkage itself introduces a dipole moment. This region will preferentially interact with polar solvents.

The overall solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate will therefore be a balance between these competing characteristics.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate in various classes of organic solvents. The following table provides a qualitative prediction, which should be confirmed experimentally for any critical application.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Moderate to High | The significant non-polar character imparted by the tert-butyl and benzyloxy groups suggests good solubility in non-polar solvents. Toluene, being aromatic, is expected to be a particularly good solvent due to potential π-stacking interactions with the benzyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents can effectively solvate the polar β-keto ester core through dipole-dipole interactions. The alkyl or other non-polar parts of these solvents can also interact favorably with the non-polar regions of the solute. DCM and THF are often used in reactions involving β-keto esters.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While the polar hydroxyl group of these solvents can interact with the β-keto ester, the non-polar regions of the solute may limit high solubility. Hydrogen bonding between the solvent molecules themselves might also compete with solute-solvent interactions. |

| Ethers | Diethyl ether | High | Diethyl ether strikes a good balance of being relatively non-polar overall but with a polar C-O-C bond that can interact with the ester and ketone groups. It is a common solvent for the extraction and purification of moderately polar organic compounds.[1] |

Experimental Determination of Solubility: A Practical Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a given solvent.

Materials and Equipment

-

tert-butyl 4-(benzyloxy)-3-oxobutanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or magnetic stirrer with temperature probe

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of a Saturated Solution (Shake-Flask Method):

-

Accurately weigh an excess amount of tert-butyl 4-(benzyloxy)-3-oxobutanoate into a vial. The excess is crucial to ensure saturation.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic visual inspection to ensure solid material remains.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

-

-

Quantification and Calculation:

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Figure 2: Experimental workflow for determining the solubility of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl 4-(benzyloxy)-3-oxobutanoate is not widely available, it is prudent to handle it with the care afforded to similar laboratory chemicals.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a molecule with a dual nature, exhibiting both polar and non-polar characteristics. This structural duality suggests that it will be most soluble in polar aprotic solvents and ethers, with moderate to good solubility in non-polar and polar protic solvents. For any application where solubility is a critical parameter, the experimental protocol provided in this guide should be followed to obtain precise quantitative data. This predictive and practical approach will empower researchers to make informed decisions regarding solvent selection for the synthesis, purification, and application of this versatile compound.

References

- U.S.

Sources

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to Sourcing and Utilizing tert-Butyl 4-(benzyloxy)-3-oxobutanoate for Pharmaceutical Research and Development

Tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 95967-46-7) is a key β-ketoester, a class of compounds renowned for its synthetic versatility in organic chemistry. Its unique structure, featuring a sterically hindered tert-butyl ester and a benzyl ether, makes it a valuable intermediate in the synthesis of complex molecular architectures. The tert-butyl ester group can serve as a protecting group that can be selectively removed under acidic conditions, while the benzyloxy group offers a stable protecting group for a hydroxyl functionality that can be cleaved through hydrogenolysis. This combination of features allows for precise and controlled manipulations in multi-step synthetic sequences, making it a sought-after reagent in the pharmaceutical industry for the construction of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview for researchers and drug development professionals on sourcing high-quality tert-butyl 4-(benzyloxy)-3-oxobutanoate, assessing its purity, and understanding its application in the synthesis of antiviral therapeutics.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer tert-butyl 4-(benzyloxy)-3-oxobutanoate. When selecting a supplier, it is crucial to consider not only the price and availability but also the provided documentation and stated purity. Below is a comparative overview of offerings from prominent suppliers.

| Supplier | Product Number | Stated Purity/Specification | Available Documentation | Storage Conditions |

| BLDpharm | BD634922 | Not specified, general product | NMR, HPLC, LC-MS, UPLC mentioned as available[1] | Sealed in dry, 2-8°C[1] |

| MilliporeSigma (Sigma-Aldrich) | Not directly available, but similar structures are | Typically ≥95% or ≥98% for related compounds[2] | Certificate of Analysis (CoA), Certificate of Origin (COO) for related compounds | Sealed in dry, 2-8°C or room temperature for similar compounds[2] |

Note: The availability and product details may vary over time and by region. It is always recommended to visit the supplier's website for the most current information.

Quality Assessment: A Guide to Interpreting Analytical Data

Ensuring the quality of starting materials is paramount in drug development. A thorough evaluation of the supplier's analytical data is the first line of defense against introducing impurities that could compromise subsequent reactions or the final product.

The Certificate of Analysis (CoA): Your Primary Quality Document

A Certificate of Analysis is a formal document from the supplier that certifies that the product meets its specifications. While a publicly available CoA for tert-butyl 4-(benzyloxy)-3-oxobutanoate was not found during the literature search, a typical CoA for a research-grade chemical should include the following:

-

Product Information: Name, CAS number, catalog number, and lot number.

-

Physical Properties: Appearance, melting point, or boiling point.

-

Analytical Test Results: The results of various analytical tests performed on the specific batch.

-

Date of Analysis and Expiration/Retest Date.

Here is a workflow for evaluating a new batch of tert-butyl 4-(benzyloxy)-3-oxobutanoate:

Caption: Quality control workflow for incoming tert-butyl 4-(benzyloxy)-3-oxobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. For tert-butyl 4-(benzyloxy)-3-oxobutanoate, the ¹H NMR spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.4 ppm), the methylene protons adjacent to the ketone and ester groups, the methylene protons of the benzylic group, and the aromatic protons of the benzyl group. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments. The presence of unexpected signals could indicate impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of a compound. A high-resolution chromatogram should show a single major peak corresponding to the product. The area of this peak relative to the total area of all peaks gives the purity of the sample. It is important to use a suitable method, including the appropriate column, mobile phase, and detector, to ensure that all potential impurities are separated and detected.

Potential Impurities and Their Origins

Understanding the synthetic route to tert-butyl 4-(benzyloxy)-3-oxobutanoate is key to predicting potential impurities. A common method for the synthesis of β-ketoesters is the Claisen condensation or variations thereof. A plausible synthetic route could involve the reaction of a tert-butyl acetate enolate with a benzyloxyacetylating agent.

Caption: Simplified reaction pathway for the synthesis of Dolutegravir.

Handling and Storage

Proper handling and storage are essential to maintain the quality and integrity of tert-butyl 4-(benzyloxy)-3-oxobutanoate.

-

Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated place. Recommended storage temperature is typically 2-8°C. [1]* Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or in a fume hood. Avoid inhalation of vapor or dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-(benzyloxy)-3-oxobutanoate is a valuable building block for the synthesis of complex molecules in the pharmaceutical industry. For researchers and drug development professionals, the careful selection of a commercial supplier and a thorough assessment of the product's quality are critical first steps to ensure the success of their synthetic endeavors. By understanding the potential impurities, leveraging the available analytical data, and following best practices for handling and storage, the utility of this versatile reagent can be fully realized in the development of new and life-saving medicines.

References

-

An Improved Preparation of (R)-3-Aminobutanol, a Key Intermediate for the Synthesis of Dolutegravir Sodium. Bentham Science Publishers. Available at: [Link]

-

Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Note: Enantioselective Reduction of Tert-Butyl 4-(Benzyloxy)-3-Oxobutanoate

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective reduction of tert-butyl 4-(benzyloxy)-3-oxobutanoate (Compound 1 ) to its corresponding chiral alcohol, tert-butyl 4-(benzyloxy)-3-hydroxybutanoate (Compound 2 ).

This transformation is a critical node in the synthesis of the C5-chiral side chain of Rosuvastatin and other HMG-CoA reductase inhibitors.

Executive Summary & Strategic Context

The reduction of

-

Biocatalysis (Ketoreductases - KREDs): The modern "Gold Standard" for green chemistry, offering ambient conditions, >99% ee, and simplified downstream processing.

-

Asymmetric Hydrogenation (Noyori Type): The robust chemical standard using Ru-BINAP catalysts, ideal for facilities already equipped for high-pressure hydrogenation.

This guide provides validated protocols for both routes, including analytical methods for enantiomeric purity determination.

Chemical Reaction Overview

Substrate: tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) Product: tert-Butyl 4-(benzyloxy)-3-hydroxybutanoate Key Challenge: Establishing the C3-stereocenter (which becomes C5 in the final statin pharmacophore).

Reaction Scheme

Route A: Biocatalytic Reduction (Recommended)

Mechanism: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the ketone. The cofactor is regenerated in situ using a coupled enzyme system, typically Glucose Dehydrogenase (GDH) with Glucose, or Formate Dehydrogenase (FDH) with Formate.

Biocatalytic Workflow Diagram

The following diagram illustrates the coupled enzymatic cycle required for self-sustaining reduction.

Figure 1: Coupled enzymatic cycle for KRED-mediated reduction with GDH cofactor recycling.

Detailed Protocol (Lab Scale: 1.0 g)

Reagents:

-

Substrate 1 : 1.0 g (3.78 mmol)

-

KRED Enzyme: 20 mg (Screened from panel, e.g., Candida magnoliae variants for (S)-selectivity).

-

Cofactor Recycling Mix: GDH (5 mg) + NADP+ (10 mg).

-

Co-substrate: D-Glucose (1.5 eq, 1.0 g).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO or IPA (5% v/v) to aid solubility.

Procedure:

-

Buffer Prep: In a 50 mL reactor, charge 25 mL of Potassium Phosphate buffer (pH 7.0).

-

Cofactor Dissolution: Add D-Glucose and NADP+. Stir until dissolved.

-

Enzyme Addition: Add the KRED and GDH enzymes. Note: Handle gently to avoid shear denaturation.

-

Substrate Addition: Dissolve Substrate 1 in 1.5 mL DMSO. Add dropwise to the agitated buffer mixture.

-

Incubation: Stir at 30°C for 24 hours. Maintain pH at 7.0 using 1M NaOH (automatic titration recommended) as gluconic acid is produced.

-

Workup: Extract reaction mixture with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

Performance Metrics:

-

Yield: >95%

-

ee: >99% (Enzyme dependent)

-

Atom Economy: High (Water is the bulk solvent).

Route B: Asymmetric Hydrogenation (Noyori Protocol)

Mechanism:

Ruthenium-BINAP complexes catalyze the hydrogenation of

Detailed Protocol (Lab Scale: 1.0 g)

Reagents:

-

Substrate 1 : 1.0 g.

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)

((S)-BINAP). -

Solvent: Degassed Methanol or Ethanol.

-

Hydrogen Source: H

gas (High Pressure).

Procedure:

-

Inert Handling: In a glovebox or under Argon, charge a high-pressure autoclave glass liner with Substrate 1 .

-

Catalyst Prep: Add the Ru-BINAP catalyst (S/C ratio 1000:1 to 2000:1).

-

Solvation: Add degassed Methanol (10 mL).

-

Hydrogenation: Seal the autoclave. Purge with H

(3x). Pressurize to 30–50 bar (435–725 psi) . -

Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.

-

Workup: Vent H

carefully. Concentrate the solvent. Filtration through a silica plug may be required to remove Ruthenium residuals (critical for pharma intermediates).

Performance Metrics:

-

Yield: 90–95%

-

ee: 95–98% (Dependent on BINAP purity and pressure).

-

Safety: Requires high-pressure engineering controls.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess (ee), the following method is validated for benzyl/tert-butyl ester derivatives.

| Parameter | Condition |

| Column | Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (Strong absorption from Benzyloxy group) |

| Retention Times | (R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min (Note: Confirm order with authentic standards) |

Decision Matrix & Troubleshooting

Use this flowchart to select the optimal route based on your facility's constraints.

Figure 2: Process decision tree for selecting the reduction methodology.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Bio) | pH Drift (Gluconic acid buildup) | Increase buffer strength or use pH-stat titration (NaOH). |

| Low ee (Chem) | Catalyst Oxidation | Ensure strict O |

| Substrate Precipitation | Low Solubility in Buffer | Add 5-10% DMSO or use a biphasic system (e.g., Butyl Acetate/Water). |

| Ru Contamination | Incomplete Workup | Use a scavenger resin (e.g., SiliaMetS®) or charcoal filtration. |

References

-

Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society, 1987. Link

-

Shimizu, S., et al. "Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase."[2] Applied and Environmental Microbiology, 1990. Link

- Codexis Inc. "Biocatalysis for the Synthesis of Chiral Pharmaceutical Intermediates." Organic Process Research & Development, 2010. (General Reference for KRED technology).

-

Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL OD-H." Link

-

BenchChem. "Synthesis and Properties of (S)-tert-butyl 4-(benzyloxy)-3-hydroxybutanoate." Link

Sources

Application Note: Stereoselective Synthesis of Rosuvastatin Side-Chain Intermediates

Protocol Series: AN-RSV-045 | Version 2.1

Executive Summary

This application note details the high-precision synthesis of the chiral side-chain intermediate for Rosuvastatin Calcium, utilizing tert-butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7) as the primary starting material. The Rosuvastatin pharmacophore relies heavily on the specific (3R, 5S)-dihydroxyhept-6-enoic acid configuration.

This guide diverges from standard textbook descriptions by focusing on the industrial "C6-Synthon" strategy , prioritizing enantiomeric excess (

Strategic Analysis & Mechanism

The synthesis of the Rosuvastatin side chain is a study in stereochemical control. The starting material, tert-butyl 4-(benzyloxy)-3-oxobutanoate, acts as the scaffold for the C5-C7 segment of the final statin chain.

The Synthetic Logic

-

Chirality Installation (C5): The achiral

-keto ester is converted to a chiral -

Chain Extension: The C4 unit is extended to a C6 or C7 unit, typically via Claisen condensation or Wittig homologation.

-

Stereochemical Relay (C3): The pre-existing C5 stereocenter directs the formation of the C3 stereocenter via chelation-controlled reduction (1,3-syn induction).

Pathway Visualization

The following diagram illustrates the critical workflow from the starting material to the protected syn-diol intermediate.

Figure 1: Synthetic workflow for the conversion of tert-butyl 4-(benzyloxy)-3-oxobutanoate to the chiral syn-diol intermediate.

Critical Quality Attributes (CQAs)

For pharmaceutical applications, the following metrics are non-negotiable:

| Attribute | Target Specification | Criticality |

| Enantiomeric Excess ( | > 99.0% | High - Determines potency of final drug. |

| Diastereomeric Ratio ( | > 99:1 (Syn:Anti) | High - Purification of diastereomers is costly. |

| Residual Ruthenium | < 10 ppm | Medium - Downstream removal required. |

| Chemical Purity | > 98.5% | High - Avoids side-reactions in coupling. |

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation (Noyori Type)

This step establishes the first stereocenter. The use of a Ruthenium-BINAP complex is the industry standard for

Reaction:

Materials:

-

Substrate: tert-butyl 4-(benzyloxy)-3-oxobutanoate (100 g, 378 mmol).

-

Catalyst:

(Note: (R)-ligand typically yields the (S)-alcohol, which corresponds to the stereochemistry required for the C5 position in Rosuvastatin; verify specific ligand-product correlation via HPLC). Loading: 0.1 mol%. -

Solvent: Degassed Methanol (anhydrous).

-

Hydrogen Source:

gas (99.999% purity).

Procedure:

-

Inertion: Purge a high-pressure stainless steel autoclave (Hastelloy or 316L) with nitrogen (

bar). -

Loading: In a glovebox or under strict Ar flow, charge the autoclave with the substrate dissolved in MeOH (concentration ~0.5 M). Add the catalyst solution.

-

Hydrogenation: Pressurize with

to 40 bar (580 psi) . Heat the reaction mixture to 50°C . -

Agitation: Stir vigorously (impeller speed > 800 rpm) to eliminate mass transfer limitations.

-

Monitoring: Monitor H2 uptake. Reaction is typically complete within 12–18 hours.

-

Workup: Cool to room temperature. Vent H2 carefully. Concentrate the solvent under reduced pressure to yield the crude oil.

-

Purification: Flash chromatography (Hexane/EtOAc) or direct crystallization if applicable (often an oil; used directly in next step after filtration through a silica pad to remove Ru).

Checkpoint: Analyze by Chiral HPLC (e.g., Chiralcel OD-H). Target

Protocol B: Chain Extension & Narasaka-Prasad Reduction

Once the (S)-alcohol is obtained, the chain is extended (e.g., via Claisen condensation with tert-butyl acetate enolate) to form a

Mechanism: The diethylmethoxyborane (

Materials:

-

Substrate: Chain-extended

-hydroxy- -

Chelating Agent: Diethylmethoxyborane (

) or Diethylboron methoxide (1.1 eq). -

Reductant: Sodium Borohydride (

) (1.1 eq). -

Solvent: THF / Methanol (4:1 mixture).

-

Quench: Acetic acid, then Hydrogen Peroxide (

).

Procedure:

-

Chelation: Dissolve the substrate in dry THF under Argon. Cool to -78°C .[1]

-

Complexation: Add

dropwise. Stir for 30 minutes at -78°C to allow the boron chelate to form. Crucial: Temperature stability is vital here. -

Reduction: Add

in one portion (or as a solution in MeOH). Stir at -78°C for 3–5 hours. -

Quench (Oxidative Workup):

-

Add acetic acid to destroy excess hydride.

-

Warm to 0°C.[2]

-

Add aqueous NaOH followed by

(30%) dropwise. This step breaks the Carbon-Boron bonds and liberates the diol.

-

-

Extraction: Extract with Ethyl Acetate (

). Wash organic phase with brine. -

Isolation: Dry over

and concentrate.

Result: tert-butyl (3R, 5S)-6-(benzyloxy)-3,5-dihydroxyhexanoate (Syn-diol).

Analytical Methods & Troubleshooting

HPLC System Suitability (Chiral)

-

Column: Daicel Chiralpak AD-H or OD-H (

mm, 5 -

Mobile Phase: n-Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Resolution (

) between enantiomers > 2.0.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low | Catalyst poisoning or low H2 purity. | Use >99.999% H2. Ensure substrate is free of halides/amines. |

| Low | Temperature spike during reduction. | Maintain -78°C strictly. Ensure efficient heat transfer upon reagent addition. |

| Incomplete Conversion | Mass transfer limitation (H2). | Increase stirring speed. Check reactor seals for pressure leaks. |

| Boron Residues | Incomplete oxidative workup. | Ensure sufficient H2O2/NaOH contact time (pH > 10 during quench). |

References

-

Noyori, R., et al. (1987).

-Keto Carboxylic Esters." Journal of the American Chemical Society. Link -

Narasaka, K., & Pai, F. C. (1984). "Stereoselective reduction of

-hydroxy ketones to 1,3-diols." Chemistry Letters. Link (Foundational work on chelation control). -

Watanabe, M., et al. (Kaneka Corporation). (2004).[3] "Process for producing 3,5-dihydroxyhexanoic acid derivative." US Patent 6,800,767. Link

-

Blacker, A. J., et al. (2019). "Synthesis of Statins." Organic Process Research & Development. Link

Sources

- 1. EP2032587A2 - Rosuvastatin intermediates and process for the preparation of rosuvastatin - Google Patents [patents.google.com]

- 2. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ethz.ch [ethz.ch]

Application Note: Strategic C-Alkylation of tert-Butyl 4-(benzyloxy)-3-oxobutanoate

Executive Summary & Strategic Context

The C-alkylation of tert-butyl 4-(benzyloxy)-3-oxobutanoate (hereafter referred to as Substrate 1 ) is a pivotal transformation in the synthesis of HMG-CoA reductase inhibitors (statins) and complex polyketide natural products. Substrate 1 is a specialized

This guide moves beyond generic "textbook" alkylation. It addresses the specific electronic and steric challenges of Substrate 1 , specifically:

-

Regioselectivity: Ensuring C-alkylation (desired) over O-alkylation (undesired).

-

Mono- vs. Di-alkylation: Controlling the reaction to stop strictly at the mono-alkylated product.

-

Chemo-stability: Preserving the acid-labile tert-butyl ester and the base-stable benzyl ether.

Mechanistic Insight: The Enolate Geometry

To master this reaction, one must understand the reactive intermediate. Treatment of Substrate 1 with a base generates an enolate.[1][2] The nature of this enolate dictates the reaction outcome.

Chelation Control

Unlike simple ketones,

-

Effect: This "locks" the conformation, exposing the

-carbon (C2) for nucleophilic attack. -

Counter-ion Influence:

and

Steric Gating

The tert-butyl group at the ester position is bulky.

-

Advantage: It sterically hinders the "second" alkylation event. Once a single alkyl group is added to C2, the steric crowd around the tert-butyl group makes the formation of a second enolate (and subsequent di-alkylation) energetically unfavorable compared to a methyl or ethyl ester.

Visualization: Reaction Pathway

Figure 1: Mechanistic pathway highlighting the divergence between C- and O-alkylation.

Experimental Protocols

Two distinct methods are provided. Method A is the standard, high-throughput protocol for unreactive alkyl halides. Method B is a milder protocol for reactive halides (allylic/benzylic) or scale-up where hydrogen gas evolution is a safety concern.

Method A: Sodium Hydride (NaH) in DMF

Best for: Primary alkyl iodides/bromides, unreactive electrophiles.

Reagents:

-

Substrate 1: 1.0 equiv.

-

Sodium Hydride (60% dispersion): 1.1 equiv.

-

Alkyl Halide: 1.1 – 1.2 equiv.

-

Solvent: Anhydrous DMF (0.5 M concentration).

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and cool under

. -

Base Suspension: Add NaH (1.1 equiv) to the flask. Wash with dry hexanes (

) to remove mineral oil if high purity is required; otherwise, use as received. Suspend in anhydrous DMF. -

Cooling: Cool the suspension to

(ice bath). -

Substrate Addition: Dissolve Substrate 1 in a minimum volume of DMF. Add dropwise to the NaH suspension over 15 minutes. Caution:

gas evolution. -

Enolate Formation: Stir at

for 30 minutes. The solution should turn clear or slightly yellow, indicating enolate formation. -

Alkylation: Add the Alkyl Halide dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc). Look for disappearance of the lower Rf substrate.

-

-

Quench: Cool to

. Carefully add saturated -

Workup: Extract with

or EtOAc (

Method B: Potassium Carbonate ( ) in Acetone

Best for: Allylic/Benzylic halides, large scale (no

Reagents:

-

Substrate 1: 1.0 equiv.

- (Anhydrous, micronized): 2.0 equiv.

-

Alkyl Halide: 1.1 equiv.

-

Solvent: Acetone (Reagent grade, 0.3 M).

Step-by-Step Protocol:

-

Mixing: To a flask, add Substrate 1 ,

(2.0 equiv), and the Alkyl Halide (1.1 equiv). -

Solvent: Add Acetone.

-

Reaction: Heat to reflux (

) with vigorous stirring.-

Note: Reaction is slower than Method A. Typically requires 6–12 hours.

-

-

Workup: Filter off the solid salts. Concentrate the filtrate. Redissolve residue in EtOAc, wash with water, and dry.

Comparison of Methods

| Feature | Method A (NaH/DMF) | Method B ( |

| Reactivity | High (Good for unreactive R-X) | Moderate (Good for reactive R-X) |

| Temp | Reflux | |

| By-products | ||

| Selectivity | High C-alkylation (Tight ion pair) | Good, but risk of O-alkylation with hard R-X |

| Water Tolerance | Low (Strictly Anhydrous) | Moderate |

Operational Workflow & Decision Tree

Use this logic flow to determine the optimal experimental path for your specific alkyl halide.

Figure 2: Decision tree for selecting the alkylation protocol based on electrophile reactivity.

Troubleshooting & Critical Control Points

Issue: O-Alkylation vs. C-Alkylation

-

Symptom: Isolation of an enol ether (typically lower polarity than C-alkyl product).

-

Cause: "Hard" electrophiles (e.g., MOM-Cl, sulfates) or highly polar/H-bond disrupting solvents (DMSO/HMPA) that separate the ion pair.

-

Solution: Switch to a non-polar solvent (Toluene) with a phase transfer catalyst, or ensure strictly

or

Issue: Di-alkylation

-

Symptom: Product mass = Substrate + 2(Alkyl).

-

Cause: Excess base or extremely reactive alkyl halide.

-

Solution:

-

Ensure Substrate 1 is in slight excess (or exactly 1.0 eq) and Base is limited to 1.05 eq.

-

The tert-butyl group usually protects against this, but if it occurs, switch to Method B (solid-liquid phase transfer), which limits the concentration of active enolate in solution.

-

Issue: Decarboxylation

-

Symptom: Loss of the tert-butyl ester (Mass - 100).

-

Cause: Acidic workup or excessive heat.

-

Solution: tert-Butyl esters are acid-sensitive. Ensure the quench (NH4Cl) is not too acidic. Do not heat above

during workup.

References

-

Evans, D. A. (2005). Evans pKa Table. Harvard University.

- )

-

Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic

-keto esters using in situ activated sodium hydride in dimethyl sulphoxide.[4][5] Green Chemistry Letters and Reviews, 9(1), 61-68.- Context: Validates the NaH/Polar Aprotic solvent protocol for sensitive -keto esters.

-

Venturello, P., & Barbero, M. (2011). Sodium Hydride.[3][4][5][6] Encyclopedia of Reagents for Organic Synthesis.

- Context: Authoritative review on the handling and reactivity of NaH in enolate form

-

Christoffers, J. (2002).

-Dicarbonyl Compounds. Organic Reactions.[1][3][5][6][7][8]- Context: The definitive review on regioselectivity (C vs O) in these systems.

Sources

- 1. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 2. youtube.com [youtube.com]

- 3. asianpubs.org [asianpubs.org]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. scribd.com [scribd.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Stabilizing tert-Butyl 4-(benzyloxy)-3-oxobutanoate

Topic: Prevention of Decarboxylation in

Core Directive: The "Decarboxylation Trap"

The structural motif of tert-butyl 4-(benzyloxy)-3-oxobutanoate presents a "perfect storm" for degradation. It combines a

Unlike ethyl or methyl esters, the tert-butyl group undergoes cleavage via an

Your Primary Objective: Maintain the molecule in a "kinetic trap" by strictly controlling pH (keeping it neutral/basic) and Temperature (<40°C) .

Decarboxylation Mechanism & Pathway[1]

Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific failure modes for this molecule.

Figure 1: Mechanistic pathway showing acid-catalyzed and thermal degradation routes leading to decarboxylation.

Troubleshooting Guide (Q&A)

Phase 1: Synthesis & Workup

Q: I observe vigorous gas evolution during the acid quench of my enolate reaction. Is this normal? A: No. This indicates active decarboxylation.

-

Diagnosis: You likely used a strong mineral acid (HCl,

) to quench the reaction, dropping the pH < 3. This cleaves the t-butyl ester immediately. -

Corrective Action: Quench with a saturated ammonium chloride (

) solution or dilute acetic acid (maintaining pH ~5-6). Do not acidify to pH 1-2. -

Mechanism: The t-butyl cation is a stable leaving group; strong acid catalysis accelerates its ejection, followed by immediate

loss from the resulting

Q: My crude NMR shows the correct product, but after rotary evaporation, the spectrum is messy. A: This is likely thermal decomposition.

-

Diagnosis: Bath temperature > 45°C or prolonged exposure to heat.

-

Corrective Action: Set bath temperature to < 35°C . Use a high-vacuum pump to remove solvents at lower temperatures rather than increasing heat.

Phase 2: Purification (The Danger Zone)

Q: My compound streaks on the TLC plate and disappears after column chromatography.

A: Standard silica gel is slightly acidic (pH 4-5), which catalyzes the decomposition of tert-butyl

-

Diagnosis: On-column acidolysis.

-

Corrective Action: You must buffer your silica . Pre-treat the silica gel column with 1-3% Triethylamine (TEA) in hexanes before loading your sample. Include 0.5% TEA in your eluent solvent system [2].

-

Alternative: Use neutral alumina or Florisil if the compound is extremely sensitive, though TEA-buffered silica is usually sufficient.

Phase 3: Storage

Q: The oil turned into a biphasic mixture after a week in the fridge. A: Autocatalytic decomposition.

-

Diagnosis: Trace acid from the workup (e.g., residual acetic acid) remained. The decomposition produces

and a ketone, separating from the ester. -

Corrective Action: Store the purified compound as a solution in benzene or toluene (frozen at -20°C) or strictly neat at -80°C. Ensure the final evaporation included an azeotrope with toluene to remove trace moisture/acid.

Experimental Protocols

Protocol A: Safe Purification on Silica Gel

Standard silica destroys this compound. Use this buffered method.

-

Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 10% EtOAc/Hexanes) containing 1% Triethylamine (TEA) .

-

Column Packing: Pour the slurry and flush with 2 column volumes of the eluent + 1% TEA. This neutralizes acidic silanol sites.[1]

-

Elution: Run the column using an eluent containing 0.5% TEA .

-

Post-Column: Concentrate fractions immediately at < 30°C.

-

Note: Residual TEA is volatile and will be removed during high-vacuum drying, unlike solid buffers.

-

Protocol B: Synthesis via Magnesium Enolate (Roskamp/Masamune Adaptation)

Adapted for mildness to prevent in-situ decarboxylation [3, 4].

| Reagent | Equivalents | Role |

| Mono-tert-butyl malonate | 1.0 eq | Nucleophile precursor |

| Isopropyl magnesium chloride | 2.0 eq | Base (forms neutral Mg enolate) |

| (Benzyloxy)acetyl chloride | 0.8 eq | Electrophile |

| THF (Anhydrous) | Solvent | Medium |

Step-by-Step:

-

Enolate Formation: Dissolve mono-tert-butyl malonate in THF. Cool to 0°C. Add

(2.0 eq) dropwise. (Generates the neutral magnesium bis-enolate). -

Acylation: Cool to -10°C. Add (benzyloxy)acetyl chloride (or the acyl imidazole derived from the acid + CDI) dropwise.

-

Reaction: Stir at 0°C to RT for 2 hours.

-

Critical Quench: Pour mixture into ice-cold 10% citric acid or sat.

. Do not use HCl. -

Extraction: Extract immediately with EtOAc. Wash with sat.

to remove unreacted acid.

Stability Data & Solvent Compatibility

| Parameter | Condition | Stability Status | Recommendation |

| pH | < 3.0 | Critical Failure | Immediate decarboxylation. Avoid. |

| pH | 4.0 - 6.0 | Moderate | Stable for short workups (hours). |

| pH | 7.0 - 9.0 | Optimal | Stable for storage/handling. |

| Temperature | > 80°C | Critical Failure | Thermal retro-ene elimination. |

| Temperature | 20°C - 40°C | Moderate | Handle quickly. |

| Solvent | MeOH/EtOH | Risky | Transesterification risk if catalyzed. |

| Solvent | Optimal | Non-nucleophilic, good solubility. |

References

-

Mechanism of Acid-Catalyzed Decarboxylation

- ACS GCI Pharmaceutical Roundtable.

-

Source:

-

Purification of Acid-Sensitive Compounds

- Rochester University Chemistry Dept.

-

Source:

-

Synthesis of tert-butyl 3-oxobutanoate derivatives (Patent)

-

CN111533656A. "Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate." (2020).[2]

-

Source:

-

-

Roskamp Reaction (Alternative Synthesis)

Sources

Technical Support Center: Stability & Handling of tert-Butyl 4-(benzyloxy)-3-oxobutanoate

Case ID: TB-BZO-STAB-001 Topic: Stability Profile, Degradation Mechanisms, and Handling Protocols Applicable Compound: tert-Butyl 4-(benzyloxy)-3-oxobutanoate (CAS: 95967-46-7 / 106983-67-9)

Introduction

Welcome to the Technical Support Center. You are likely utilizing tert-butyl 4-(benzyloxy)-3-oxobutanoate as a C4 building block for statin synthesis (e.g., Rosuvastatin) or beta-lactam antibiotics.

This guide addresses a critical vulnerability in this reagent: thermal and acid-catalyzed instability. While the tert-butyl group offers excellent orthogonal protection against basic hydrolysis, it introduces significant lability at room temperature compared to methyl or ethyl esters. This guide provides the mechanistic grounding and protocols necessary to prevent "silent degradation" before your key coupling steps.

Module 1: Critical Stability Profile

The Core Issue: Metastability at Room Temperature

At room temperature (

Key Stability Metrics:

| Parameter | Condition | Stability Status | Consequence |

| Storage Temp | Recommended | Stable for months if dry. | |

| Storage Temp | Risk | Slow degradation (approx. 1-5% per week depending on purity). | |

| Storage Temp | Critical Failure | Rapid decarboxylation and isobutylene off-gassing. | |

| Moisture | High Humidity | High Risk | Hydrolysis of ester |

| Acidity | pH < 6 | Incompatible | Catalyzes E1 elimination of tert-butyl group. |

The Degradation Mechanism

Unlike simple esters, this

-

Cleavage: The tert-butyl group eliminates isobutylene (gas) to form the

-keto acid. -

Decarboxylation: The resulting

-keto acid is thermally unstable and spontaneously decarboxylates to form 1-(benzyloxy)propan-2-one and

Visualizing the Pathway:

Figure 1: The degradation cascade. Note that the intermediate acid is rarely isolated due to the rapid decarboxylation step.

Module 2: Troubleshooting Guide

Use this Q&A matrix to diagnose issues with your reagent batch.

Issue 1: "My reagent has turned into a yellow oil/sludge."

-

Diagnosis: Advanced decomposition/polymerization. The yellow color often comes from aldol condensation of the resulting ketone (1-(benzyloxy)propan-2-one) or oxidation of the benzyl ether.

-

Verification: Run a TLC. The degradation ketone is less polar than the

-keto ester. -

Corrective Action:

-

If <10% degraded: Purify via flash chromatography (neutralized silica, see Module 3).

-

If >10% degraded: Discard. The byproducts are active electrophiles that will interfere with Claisen condensations or aldol reactions.

-

Issue 2: "I see bubbling when I open the storage vial."

-

Diagnosis: Off-gassing of Isobutylene and

.[1] This indicates active decomposition is occurring now. -

Root Cause: The sample likely contains trace acid (e.g., residual HCl from workup or acidic silica particles).

-

Immediate Action:

-

Dilute a small aliquot in

containing solid -

Check NMR.[1] Look for the disappearance of the tert-butyl singlet (~1.45 ppm) and the appearance of the methyl ketone singlet (~2.15 ppm).

-

Issue 3: "My yield is low in the subsequent Claisen condensation."

-

Diagnosis: Stoichiometric mismatch.

-

Explanation: If your reagent is 85% pure (due to RT degradation), and you calculate stoichiometry based on weight, you are under-loading the electrophile. The degradation product (ketone) can also enolize and quench your base (LDA or LiHMDS).

-

Protocol: Always titrate or quantitative-NMR (qNMR) your starting material if it has been stored at RT for >48 hours.

Module 3: Storage & Handling Protocols

Standard Operating Procedure (SOP): Storage

-

Temperature: Store strictly at

for short term (<1 month) or -

Atmosphere: Argon or Nitrogen backfill is mandatory. Moisture initiates hydrolysis.

-

Container: Amber glass. Avoid metal containers (Lewis acids can catalyze decomposition).

Protocol: Re-Purification (The "Rescue" Method)

If you suspect degradation, use this buffered purification method to remove acid impurities.

-

Slurry: Pre-treat silica gel with 1% Triethylamine/Hexanes to neutralize acidity.

-

Load: Load the compound using minimal

. -

Elute: Use Hexanes/Ethyl Acetate (gradient).

-

Dry: Concentrate on a rotary evaporator at bath temp <

. Do not overheat during drying.

Quality Control Decision Tree

Figure 2: Workflow for assessing reagent viability prior to use.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution (e.g., in DCM or THF)?

A: No. Storage in solution increases the rate of hydrolysis if the solvent is not rigorously anhydrous. Furthermore, chlorinated solvents like DCM can become slightly acidic over time (forming HCl), which rapidly catalyzes the de-tert-butylation. If you must store it in solution, use anhydrous Toluene at

Q: I need to ship this compound to a collaborator. Is dry ice required? A: Yes, highly recommended. For transit times >24 hours, blue ice (gel packs) is the minimum requirement. Shipping at ambient temperature often results in 5-10% degradation, pressurizing the shipping vial with isobutylene.

Q: Why is the tert-butyl ester used if it's unstable? Why not methyl/ethyl? A: The tert-butyl group is chosen for orthogonal deprotection . It can be removed using mild acid (e.g., TFA) or thermal conditions without saponifying other esters in the molecule (like the statin side chain). This selectivity outweighs the handling difficulties [1].

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Esters: Stability of tert-butyl esters vs. acid/base).

-

Taber, D. F., et al. (2013). Synthesis of the Rosuvastatin Side Chain. Organic Syntheses. (Describes handling of analogous

-keto esters). -

Kaneko, T., et al. (1995). Synthesis of beta-keto esters and their stability. Chemical & Pharmaceutical Bulletin. (General mechanism of decarboxylation).

-

BLDpharm. (2024). Safety Data Sheet: tert-Butyl 4-(benzyloxy)-3-oxobutanoate. (Storage conditions confirmation).

Sources

Technical Support Center: Optimizing Yield in Enantioselective Reduction of β-Keto Esters

Welcome to the Technical Support Center for the enantioselective reduction of β-keto esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The asymmetric reduction of β-keto esters is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals, where the chirality of the resulting β-hydroxy ester is often paramount to the molecule's biological function.[1] This guide is structured to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during experimental design.

Q1: What are the primary methods for achieving enantioselective reduction of β-keto esters?

A1: There are two main strategies: chemocatalysis and biocatalysis.

-